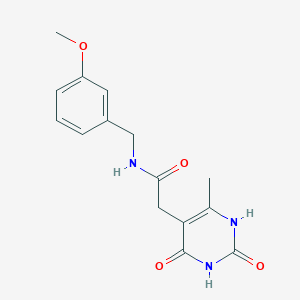

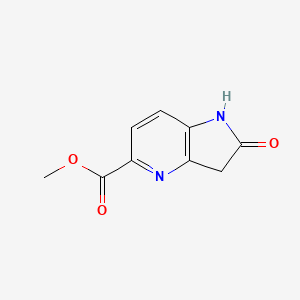

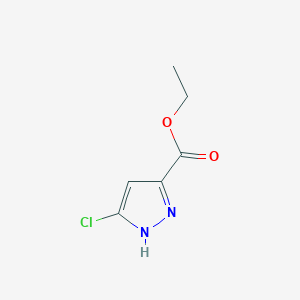

![molecular formula C16H18N2O3S B2535294 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide CAS No. 2097889-62-6](/img/structure/B2535294.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, also known as HQS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HQS has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has focused on synthesizing novel quinoline derivatives, including structures similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, for their potent biological activities. These activities span antiviral, anti-inflammatory, and particularly antimicrobial effects. The synthesis methods employed often involve condensing different aromatic and heterocyclic aldehydes with quinoline moieties to yield derivatives with varied biological activities. These compounds are characterized using techniques like Thin Layer Chromatography (TLC), Melting point analysis, Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and their purity and structural integrity are rigorously verified before biological evaluation (Sarade, Kalyane, & Shivkumar, 2011).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Another research direction involves the compound's role in inhibiting carbonic anhydrase (CA), a critical enzyme in physiological processes such as aqueous humor secretion in the eye. Derivatives of quinoline sulfonamides have been studied for their efficacy in lowering intraocular pressure (IOP), a key factor in glaucoma management. These studies demonstrate the compounds' potential as water-soluble, topically effective IOP-lowering agents, providing insights into the design of new antiglaucoma drugs (Borrás et al., 1999).

Antimicrobial Applications

Quinoline derivatives, similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, have been synthesized for antimicrobial purposes, targeting both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these compounds reveals their potential as novel agents in fighting microbial infections, underlining the importance of structural variations in enhancing antimicrobial efficacy ( ).

Environmental Applications

Quinoline sulfonamides are also explored in environmental science, particularly in the detection and transformation of pollutants. Their interactions with environmental matrices, such as soil and water, and their roles in the biodegradation processes of hazardous substances, highlight their significance beyond biomedical applications. These studies provide a foundation for developing methods to monitor and mitigate environmental contamination by hazardous compounds (Reineke et al., 2008).

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYFWJJUOXOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

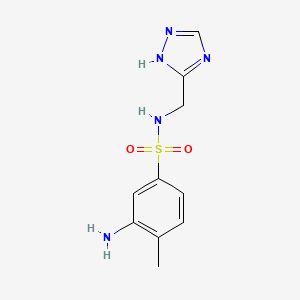

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)

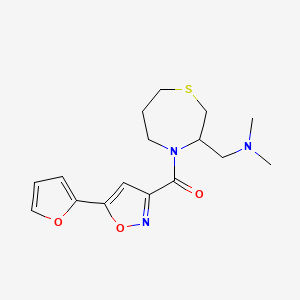

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)

![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

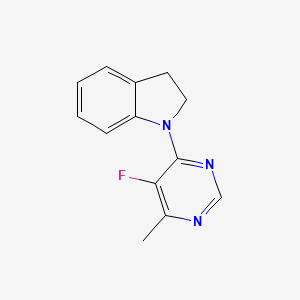

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)